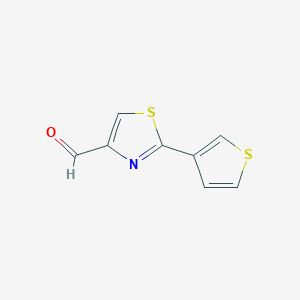

2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-thiophen-3-yl-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS2/c10-3-7-5-12-8(9-7)6-1-2-11-4-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHCPMXMQIOHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NC(=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184003-54-0 | |

| Record name | 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this document emphasizes predictive analysis and establishes robust, self-validating experimental protocols for its synthesis, purification, and characterization. We delve into the theoretical underpinnings and practical execution of essential analytical techniques, including spectroscopy (NMR, FTIR), mass spectrometry, and chromatography (HPLC), alongside methodologies for determining critical physicochemical parameters such as melting point, lipophilicity (LogP), and solubility. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or evaluate this compound and its analogs, providing the necessary tools to generate reliable and reproducible data.

Introduction: The Scientific Rationale

The convergence of thiophene and thiazole rings within a single molecular scaffold has yielded numerous compounds with profound biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene ring, a bioisostere of benzene, often enhances pharmacokinetic profiles, while the thiazole moiety is a cornerstone of many therapeutic agents, including Vitamin B1.[1] The addition of a reactive carbaldehyde group at the 4-position of the thiazole ring introduces a versatile synthetic handle for further molecular elaboration, making this compound a molecule of high strategic value in drug discovery programs.

This guide addresses the current information gap by providing a predictive and methodological blueprint for its comprehensive analysis. We will proceed from computational predictions to a proposed synthesis and then detail the essential workflows for empirical characterization.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any novel compound is to understand its basic structural and electronic properties. In the absence of extensive empirical data, computational predictions serve as an invaluable starting point for experimental design.

Molecular Formula: C₈H₅NOS₂ Molecular Weight: 195.26 g/mol

The structure combines a thiophen-3-yl substituent at the 2-position of a 1,3-thiazole ring, which is further functionalized with a carbaldehyde group at the 4-position.

Table 1: Predicted Physicochemical Properties

The following parameters were extrapolated from computational models and data available for structurally similar compounds, such as the thiophen-2-yl isomer and related carboxylic acids.[3][4] These values are essential for planning purification strategies (e.g., chromatography) and anticipating biological behavior (e.g., membrane permeability).

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | ~2.1 - 2.9 | Predicts lipophilicity and membrane permeability. A value in this range suggests good potential for oral bioavailability.[3][5] |

| Topological Polar Surface Area (TPSA) | ~77.6 Ų | Estimates the surface area occupied by polar atoms; crucial for predicting cell penetration. Values under 140 Ų are generally favorable. |

| Hydrogen Bond Donors | 0 | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 3 (N, O, S) | Affects solubility and the potential for forming interactions with biological targets. |

| Rotatable Bonds | 2 | A low number suggests conformational rigidity, which can be advantageous for binding affinity. |

Proposed Synthesis Workflow

A logical and efficient synthesis is the gateway to obtaining the material needed for characterization. A plausible and widely-used approach for constructing the 2-substituted thiazole core is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound.

The proposed pathway is as follows:

-

Thioamide Formation: Reaction of Thiophene-3-carbonitrile with hydrogen sulfide (H₂S) or a surrogate like Lawesson's reagent to yield Thiophene-3-carbothioamide.

-

Hantzsch Condensation: Cyclocondensation of the resulting Thiophene-3-carbothioamide with a suitable 3-halo-2-oxopropanal equivalent, such as 1,3-dichloroacetone, followed by subsequent chemical modification to yield the target aldehyde. A more direct route involves using 3-bromo-2-oxopropanal.

Below is a conceptual diagram of the Hantzsch synthesis workflow.

Caption: Proposed Hantzsch synthesis workflow.

Physicochemical Property Determination: Protocols and Rationale

Accurate determination of physicochemical properties is critical for quality control and predicting a compound's behavior in various environments.

Melting Point Determination

The melting point is a fundamental indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

-

Sample Preparation: Ensure the synthesized compound is thoroughly dried, ideally in a vacuum desiccator, to remove residual solvents.[6] The sample must be a fine, homogeneous powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Pack the sample to a height of 2-3 mm by dropping the tube through a long glass pipe onto a hard surface.[6][7] Proper packing is essential for uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.[8]

-

Determination:

-

If the approximate melting point is unknown, perform a rapid heating (10-15°C/min) to find a rough value.[7]

-

Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20°C below the approximate melting point.[7]

-

Crucial Step: Decrease the heating rate to 1-2°C per minute.[8] This slow rate ensures thermal equilibrium between the sample, heating block, and thermometer, providing an accurate reading.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[6]

Caption: Workflow for accurate melting point determination.

Lipophilicity (LogP) Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key predictor of a drug's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion).[9]

The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a fast and reliable alternative to the traditional shake-flask method for determining LogP.[9][10] It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

-

System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., MOPS buffer) and an organic modifier like methanol or acetonitrile.[10]

-

Calibration: Prepare a series of standard compounds with known LogP values that span a range including the predicted value for the target compound. Inject each standard and record its retention time (t_R).

-

Calculation of k': For each standard, calculate the retention factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (void volume).

-

Calibration Curve: Plot Log(k') versus the known LogP values of the standards. This should yield a linear relationship.

-

Sample Analysis: Dissolve the synthesized compound in the mobile phase, inject it into the HPLC system under the identical conditions, and determine its retention time and calculate its Log(k').

-

LogP Determination: Interpolate the LogP of the target compound from its Log(k') value using the linear regression equation derived from the calibration curve.

Causality: The choice of a C18 column is based on its hydrophobic nature, which mimics the lipid environment. More lipophilic compounds will have stronger interactions with the stationary phase, leading to longer retention times and thus higher k' values.[10]

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum will be highly characteristic.

-

Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.5-10.5 ppm.

-

Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring, likely around δ 8.0-8.5 ppm.

-

Thiophene Protons: The 3-substituted thiophene ring will show three distinct protons in the aromatic region (δ 7.0-8.0 ppm), with characteristic coupling patterns.[11][12] Analysis of these couplings will confirm the 3-substitution pattern.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular "fingerprint" by identifying key functional groups through their vibrational frequencies.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1710 cm⁻¹. This is a key diagnostic peak.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aromatic C=C and C=N Stretching: A series of sharp peaks in the 1400-1610 cm⁻¹ region, characteristic of the coupled vibrations within the thiophene and thiazole rings.

-

Thiazole Ring Vibrations: Specific skeletal vibrations for the thiazole ring are often observed around 1550-1470 cm⁻¹.[15]

-

C-S Stretching: Weaker bands in the fingerprint region (below 800 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass of the molecular ion, confirming the elemental composition.

-

Expected [M+H]⁺: 196.0018 (Calculated for C₈H₆NOS₂⁺) Analysis of the fragmentation pattern can further support the proposed structure. Common fragmentation pathways would include the loss of CO (28 Da) from the aldehyde and cleavage at the bond connecting the two heterocyclic rings.

HPLC Purity Analysis

HPLC is the standard for determining the purity of a synthesized compound.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is generally suitable for this type of aromatic compound.[16]

-

Mobile Phase: A gradient elution is recommended for separating the target compound from potential impurities and starting materials. A typical system would be a gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm and a wavelength corresponding to the compound's λ_max) is advisable to detect a broad range of potential impurities.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For regulatory purposes, analysis against a certified reference standard is required.

Caption: Integrated workflow for analytical characterization.

Potential Biological & Pharmacological Significance

The fusion of thiophene and thiazole heterocycles is a validated strategy in drug design. Molecules incorporating these scaffolds have demonstrated a wide spectrum of activities.[1][17] Thiophene derivatives are known for their antimicrobial, anti-inflammatory, and antitumor properties.[2] The combination of these rings can lead to hybrid molecules with enhanced biological activities and improved therapeutic potential.[1][18] Specifically, thiadiazole derivatives containing a thiophene moiety have been investigated as potent anticancer agents.[19][20] The aldehyde functional group on the title compound provides a reactive site for synthesizing Schiff bases or other derivatives, allowing for the exploration of a broad chemical space to optimize biological activity.

Conclusion

While this compound remains a molecule with limited published data, its structural motifs suggest significant potential in medicinal chemistry. This guide provides the necessary scientific framework for its synthesis and rigorous characterization. By leveraging computational predictions to inform experimental design and adhering to the detailed, validated protocols for determining physicochemical properties and confirming structural identity, researchers can confidently generate the high-quality data required for publication, patent applications, and advancing drug discovery programs. The methodologies outlined herein are designed to be robust, reproducible, and grounded in established analytical principles, empowering scientists to unlock the full potential of this promising heterocyclic compound.

References

-

BenchChem. (n.d.). FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide. Retrieved from BenchChem website.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website.[9]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from thinkSRS.com.[6]

-

Guarracino, N., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega.[13]

-

Araújo, D., et al. (2020). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.[21]

-

RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances.[18]

-

RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. doi:10.1039/D4RA06228K.[1]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from University of Alberta website.

-

ResearchGate. (n.d.). 1 H NMR spectra showing regioselective substitutions on thiophene.... Retrieved from ResearchGate.[11]

-

Scribd. (n.d.). Melting Point Determination Techniques | PDF. Retrieved from Scribd.[22]

-

Page Jr., T. F., et al. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society.[14]

-

Taylor & Francis. (n.d.). Full article: Synthesis and Biological Evaluation of Some New Thiophene, Thiazole, Dithiolane Derivatives and Related Compounds. Retrieved from Taylor & Francis Online.[17]

-

PubMed Central (PMC). (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from NIH National Library of Medicine.[2]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from Westlab Canada.[8]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts.[7]

-

Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from Canadian Science Publishing.[15]

-

The Royal Society of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3- hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from The Royal Society of Chemistry.[23]

-

ChemicalBook. (n.d.). Thiophene(110-02-1) 1H NMR spectrum. Retrieved from ChemicalBook.[12]

-

ResearchGate. (n.d.). Biological and Pharmacological Activity of Thiophene and its Derivatives. Retrieved from ResearchGate.[24]

-

Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Retrieved from Google Patents.[10]

-

Slideshare. (n.d.). Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. Retrieved from Slideshare.[25]

-

National Institutes of Health (NIH). (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from NIH.[26]

-

PubMed Central (PMC). (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from NIH.[27]

-

ResearchGate. (2025). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from ResearchGate.[28]

-

YouTube. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD. Retrieved from YouTube.[29]

-

University of Kentucky College of Arts & Sciences. (2005). Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. Retrieved from University of Kentucky.[30]

-

PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from PubChem.[31]

-

Sigma-Aldrich. (n.d.). 2-Thiazolecarboxaldehyde 97 10200-59-6. Retrieved from Sigma-Aldrich.

-

Sigma-Aldrich. (n.d.). 2-Thiophenecarboxaldehyde 98 98-03-3. Retrieved from Sigma-Aldrich.

-

Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from Waters Corporation.[32]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from Aurora Pro Scientific.[16]

-

International Energy Journal. (n.d.). Hplc analysis of aldehydes in automobile exhaust gas: comparison of exhaust odor and irritation in different types of gasoline and diesel engines. Retrieved from International Energy Journal.[33]

-

PubMed Central (PMC). (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Retrieved from NIH.[34]

-

PubChem. (n.d.). Thiazole-4-carboxaldehyde. Retrieved from PubChem.[35]

-

PubChemLite. (n.d.). 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from PubChemLite.[3]

-

ChemicalBook. (2025). 2-Thiophenecarboxaldehyde | 98-03-3. Retrieved from ChemicalBook.[36]

-

Sigma-Aldrich. (n.d.). Thiazole-4-carboxaldehyde 90 3364-80-5. Retrieved from Sigma-Aldrich.

-

ChemScene. (n.d.). 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid. Retrieved from ChemScene.[4]

-

PubChem. (n.d.). 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde. Retrieved from PubChem.[5]

-

Smolecule. (2023). Buy Thiophene-2-carbaldehyde | 98-03-3. Retrieved from Smolecule.[37]

-

ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Retrieved from ResearchGate.[38]

-

SpectraBase. (n.d.). Thiophene-2-aldehyde. Retrieved from SpectraBase.[39]

-

PubMed. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from PubMed.[19]

-

Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde. Retrieved from Google Patents.[40]

-

PubMed Central (PMC). (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Retrieved from NIH.[20]

-

Open Access Journals. (n.d.). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from Open Access Journals.[41]

-

PubChem. (n.d.). 1,3-Thiazole-2-carbaldehyde. Retrieved from PubChem.[42]

-

LookChem. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Retrieved from LookChem.[43]

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(thiophen-2-yl)-1,3-thiazole-4-carbaldehyde (C8H5NOS2) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. 2-(Thiophen-2-yl)-1H-indole-3-carbaldehyde | C13H9NOS | CID 12207875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. acdlabs.com [acdlabs.com]

- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. auroraprosci.com [auroraprosci.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. scribd.com [scribd.com]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties | PDF [slideshare.net]

- 26. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

- 30. Analysis of derivatized biogenic aldehydes by LC tandem mass spectrometry. | University of Kentucky College of Arts & Sciences [bls.as.uky.edu]

- 31. 2-Thiophenecarboxaldehyde | C5H4OS | CID 7364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. waters.com [waters.com]

- 33. rericjournal.ait.ac.th [rericjournal.ait.ac.th]

- 34. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. 2-Thiophenecarboxaldehyde | 98-03-3 [chemicalbook.com]

- 37. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 38. researchgate.net [researchgate.net]

- 39. spectrabase.com [spectrabase.com]

- 40. CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde - Google Patents [patents.google.com]

- 41. rroij.com [rroij.com]

- 42. 1,3-Thiazole-2-carbaldehyde | C4H3NOS | CID 2734903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 43. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]

An In-depth Technical Guide to 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Thiophene-Thiazole Scaffold

Heterocyclic compounds are the bedrock of a vast array of pharmaceuticals. Among these, five-membered rings containing sulfur and nitrogen, such as thiophene and thiazole, are particularly prominent.[1] The thiophene ring, a sulfur-containing aromatic heterocycle, is a constituent of numerous FDA-approved drugs and is recognized for its broad therapeutic potential, including antibacterial, antifungal, and anticancer properties.[2] Similarly, the thiazole ring is a versatile pharmacophore present in a multitude of bioactive compounds, exhibiting a wide spectrum of pharmacological activities.[3]

The combination of these two moieties into a single molecular entity, as in 2-(thiophen-3-yl)-1,3-thiazole-4-carbaldehyde, creates a scaffold with unique electronic and conformational properties. The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile chemical handle for further synthetic elaboration, enabling the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis Workflow

The synthesis of this compound can be logically approached in a two-step sequence: the initial construction of the 2-(thiophen-3-yl)thiazole core via the Hantzsch thiazole synthesis, followed by the regioselective introduction of the formyl group using the Vilsmeier-Haack reaction.[4][5]

Caption: Proposed two-step synthesis of this compound.

Step 1: Hantzsch Synthesis of 2-(Thiophen-3-yl)thiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring, involving the reaction of a thioamide with an α-haloketone.[6]

Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophene-3-carbothioamide (1 equivalent) in ethanol.

-

Reaction Initiation: To the stirred solution, add 1,3-dichloroacetone (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. The resulting precipitate can be collected by vacuum filtration, washed with water, and dried to afford the crude 2-(thiophen-3-yl)thiazole.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][7][8][9] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a weak electrophile that will regioselectively formylate the 2-(thiophen-3-yl)thiazole at the electron-rich C4 position of the thiazole ring.

Protocol:

-

Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-(thiophen-3-yl)thiazole (1 equivalent), obtained from the previous step, in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide or sodium acetate until the pH is basic.

-

Extraction and Isolation: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Properties

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value |

| CAS Number | Not available in public databases |

| Molecular Formula | C₈H₅NOS₂ |

| Molecular Weight | 195.26 g/mol |

| Appearance | Expected to be a solid |

Expected Characterization Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for this compound.[10][11][12][13][14][15]

¹H NMR (400 MHz, CDCl₃):

-

δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ ~8.2-8.4 ppm (s, 1H): Thiazole H5 proton.

-

δ ~7.4-7.8 ppm (m, 3H): Thiophene ring protons.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~185 ppm: Aldehyde carbonyl carbon.

-

δ ~160-170 ppm: Thiazole C2 carbon.

-

δ ~150-155 ppm: Thiazole C4 carbon.

-

δ ~120-140 ppm: Thiophene and thiazole ring carbons.

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

-

~3100-3000 cm⁻¹: C-H stretching of aromatic rings.

-

~1680-1700 cm⁻¹: Strong C=O stretching of the aldehyde.[16]

-

~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings.

Mass Spectrometry (MS):

-

[M]⁺: Expected molecular ion peak at m/z = 195.

Applications in Drug Discovery

The 2-(thiophen-3-yl)-1,3-thiazole scaffold is a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[17] Thiazole and thiophene-containing compounds have demonstrated a wide range of pharmacological effects, including:

-

Antimicrobial and Antifungal Activity: The thiazole ring is a core component of many antimicrobial agents.[1]

-

Anticancer Properties: Numerous thiophene and thiazole derivatives have been investigated for their potential as anticancer agents.[13]

-

Anti-inflammatory Effects: This class of compounds has also shown promise in the development of new anti-inflammatory drugs.

The aldehyde functionality of this compound makes it an ideal starting material for the synthesis of a variety of derivatives, such as Schiff bases, hydrazones, and chalcones, which can be screened for a wide range of biological activities.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential application of this compound. The proposed synthetic route, utilizing the Hantzsch thiazole synthesis and Vilsmeier-Haack formylation, is based on well-established and reliable chemical transformations. The expected spectroscopic data serves as a benchmark for the successful identification of the target compound. The inherent biological potential of the thiophene-thiazole scaffold, coupled with the synthetic versatility of the aldehyde functional group, makes this molecule a valuable building block for the discovery of novel therapeutic agents.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

- Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry.

- RSC Publishing. (2024).

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiazoline, Thiophene and Thiazole Scaffolds. Request PDF.

- YouTube. (2019, January 19). synthesis of thiazoles.

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

- RSC Publishing. (2024).

- MDPI. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor.

- ResearchGate. (2025). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor.

- ACS Omega. (n.d.).

- ResearchGate. (2015). (PDF) Thiazole formation through a modified Gewald reaction.

-

NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

- ResearchGate. (2025).

- ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.

- Benchchem. (n.d.). Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

- YouTube. (2021, June 19). Vilsmeier-Haack Reaction.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1)

- Synthesis New and Novel Aryl Thiazole Deriv

- RSC Publishing. (n.d.).

- The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.

- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted.

- Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. (n.d.).

- ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles.

- National Institutes of Health. (n.d.). 2-thiophen-2-yl-3H-1,3-thiazole-2-carboxylic acid. PubChem.

- TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)

- MDPI. (n.d.). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds.

- National Institute of Standards and Technology. (n.d.). Thiazole. NIST WebBook.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). 2-Thiophenecarboxaldehyde(98-03-3) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Thiophenecarboxaldehyde(98-03-3) 13C NMR spectrum.

- National Institutes of Health. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies.

- National Institutes of Health. (2025). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems.

- 13-C NMR Chemical Shift Table.pdf. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. synarchive.com [synarchive.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. ikm.org.my [ikm.org.my]

- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 13. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds [mdpi.com]

- 14. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic data (NMR, IR, MS) of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde

Molecular Structure and Analysis

This compound is a heterocyclic compound featuring a thiophene ring linked at its 3-position to the 2-position of a 4-formylthiazole ring. This structure combines the electronic properties of an electron-rich thiophene ring with an electron-deficient thiazole ring, further influenced by the electron-withdrawing carbaldehyde group. Understanding this arrangement is critical for predicting and interpreting its spectroscopic characteristics.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show five distinct signals in the aromatic/aldehyde region. The chemical shifts are influenced by the heteroatoms and the anisotropic effect of the conjugated system.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - | H6 |

| Thiazole-H | 8.3 - 8.5 | Singlet (s) | - | H5 |

| Thiophene-H | 8.0 - 8.2 | Doublet of doublets (dd) | J(H2',H4') ≈ 1.2, J(H2',H5') ≈ 3.0 | H2' |

| Thiophene-H | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5',H4') ≈ 5.0, J(H5',H2') ≈ 3.0 | H5' |

| Thiophene-H | 7.4 - 7.6 | Doublet of doublets (dd) | J(H4',H5') ≈ 5.0, J(H4',H2') ≈ 1.2 | H4' |

Rationale and Interpretation:

-

Aldehyde Proton (H6): The proton attached to the carbonyl carbon is expected to be the most deshielded due to the strong electron-withdrawing nature of the oxygen atom, appearing as a sharp singlet far downfield. This is consistent with values seen for other aromatic aldehydes, such as benzaldehyde (10.0 ppm) and thiophene-3-carbaldehyde (~9.9 ppm).[1]

-

Thiazole Proton (H5): The lone proton on the thiazole ring is adjacent to the sulfur atom and is part of an electron-poor ring system. Its signal is expected to be a singlet and appear at a high chemical shift, similar to the H5 proton in unsubstituted thiazole which resonates around 8.2 ppm.[2][3]

-

Thiophene Protons (H2', H4', H5'): The protons on the 3-substituted thiophene ring will exhibit characteristic coupling patterns. H2' is situated between the sulfur atom and the point of substitution, making it the most deshielded of the thiophene protons.[4] H5' and H4' will appear at slightly lower chemical shifts. The coupling constants are predicted based on typical values for thiophene systems: J(ortho) ≈ 5.0 Hz, J(meta) ≈ 3.0 Hz, and J(para) ≈ 1.2 Hz.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Eight distinct signals are anticipated.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde-C | 183 - 186 | C6 (C=O) |

| Thiazole-C | 165 - 168 | C2 |

| Thiazole-C | 150 - 153 | C4 |

| Thiophene-C | 135 - 138 | C3' |

| Thiazole-C | 128 - 131 | C5 |

| Thiophene-C | 127 - 130 | C2' |

| Thiophene-C | 126 - 129 | C5' |

| Thiophene-C | 124 - 127 | C4' |

Rationale and Interpretation:

-

Carbonyl Carbon (C6): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule and is predicted to appear in the typical range for aromatic aldehydes.

-

Thiazole Carbons (C2, C4, C5): C2, being bonded to both sulfur and nitrogen, is expected to be highly deshielded. C4 is also significantly deshielded due to its attachment to the nitrogen and the electron-withdrawing aldehyde group. C5 will likely appear further upfield. These predictions are based on data from similarly substituted thiazoles.[6]

-

Thiophene Carbons (C2', C3', C4', C5'): The chemical shifts of the thiophene carbons are influenced by the sulfur atom and the substitution pattern. C3', the point of attachment to the thiazole ring, is predicted to be a quaternary carbon in the mid-aromatic range. The protonated carbons (C2', C4', C5') will appear in the typical aromatic region of ~124-130 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the functional groups present in the molecule. The key diagnostic peaks are expected to arise from the aldehyde and the heterocyclic rings.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 3120 - 3080 | Medium | Aromatic C-H Stretch (Thiophene & Thiazole) |

| 2850 - 2820 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 2750 - 2720 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1705 - 1685 | Strong | Aldehyde C=O Stretch (Conjugated) |

| 1550 - 1450 | Medium-Strong | C=C and C=N Ring Stretching (Thiophene & Thiazole) |

| 850 - 700 | Strong | C-H Out-of-plane Bending |

Rationale and Interpretation:

-

C-H Stretches: Aromatic C-H stretching vibrations from both rings are expected just above 3000 cm⁻¹.[7] A key diagnostic feature for the aldehyde is the presence of a pair of weak to medium bands (a Fermi doublet) between 2850 and 2720 cm⁻¹, which is characteristic of the C-H bond of a formyl group.[1][8]

-

C=O Stretch: A very strong and sharp absorption is predicted for the carbonyl (C=O) stretch. Because the aldehyde is conjugated with the thiazole ring, the frequency is lowered to the 1705-1685 cm⁻¹ range, compared to a non-conjugated aldehyde which appears around 1730 cm⁻¹.[9][10]

-

Ring Vibrations: The complex stretching vibrations of the C=C and C=N bonds within the thiophene and thiazole rings will produce a series of medium to strong bands in the fingerprint region (1550-1450 cm⁻¹).[11][12][13]

-

Out-of-plane Bending: Strong bands in the 850-700 cm⁻¹ region will correspond to the out-of-plane C-H bending modes, which can sometimes be diagnostic of the substitution pattern on the aromatic rings.[14]

Predicted Mass Spectrum (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) would confirm the molecular formula. The fragmentation pattern under Electron Ionization (EI) would provide structural information.

Molecular Formula: C₈H₅NOS₂ Exact Mass: 194.9864 Predicted Molecular Ion (ESI/HRMS): [M+H]⁺ = 195.9937

| Predicted m/z | Ion Formula | Predicted Origin |

| 195 | [C₈H₅NOS₂]⁺ | Molecular Ion [M]⁺ |

| 167 | [C₇H₅NS₂]⁺ | [M - CO]⁺ |

| 111 | [C₄H₃S₂]⁺ | [Thiophen-3-yl-S]⁺ or Thiazole fragment |

| 83 | [C₄H₃S]⁺ | [Thiophen-3-yl]⁺ |

Predicted Fragmentation Pathway: The primary fragmentation is expected to be the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the aldehyde group, which is a characteristic fragmentation for aromatic aldehydes. Subsequent fragmentation would likely involve the cleavage of the bond between the two heterocyclic rings.

Caption: Predicted major fragmentation pathway for the target molecule under EI-MS.

Experimental Protocols

The following sections describe standardized methodologies for acquiring high-quality spectroscopic data for a novel, solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring a standard ¹H NMR spectrum.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[15]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any solid particles, filtering if necessary. The liquid height should be approximately 4-5 cm.[15]

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[16]

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving high resolution and sharp peaks.[16]

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.[17]

-

Sample Application: Place a small amount of the solid powder (1-2 mg) directly onto the center of the ATR crystal.[18]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[19]

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

High-Resolution Mass Spectrometry (HRMS)

This protocol is for obtaining an accurate mass measurement using ESI-MS.

-

Stock Solution Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or dichloromethane.[20]

-

Working Solution Preparation: Create a dilute working solution for infusion. Take 10 µL of the stock solution and dilute it with 1 mL of an appropriate ESI-friendly solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The final concentration should be around 1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[20]

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before running the sample to ensure high mass accuracy.

-

Infusion: Infuse the working solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule [M+H]⁺.[21]

-

Data Analysis: Determine the experimental m/z value of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition that matches the measured accurate mass within a narrow tolerance (typically < 5 ppm).

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a novel compound requires a synergistic approach, where each analytical technique provides a piece of the puzzle.

Caption: Integrated workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

The structural confirmation of this compound relies on a consistent and logical interpretation of data from multiple spectroscopic sources. The key identifying features are predicted to be:

-

¹H NMR: A downfield aldehyde singlet near 10 ppm and four distinct signals for the five aromatic protons on the two rings.

-

IR: A strong, conjugated C=O stretch around 1690 cm⁻¹ and the characteristic weak aldehyde C-H stretches near 2830 and 2730 cm⁻¹.

-

HRMS: A protonated molecular ion [M+H]⁺ at m/z 195.9937, confirming the elemental composition C₈H₅NOS₂.

This guide provides a robust framework for researchers to identify and characterize this target molecule, bridging the gap until experimental data becomes publicly available.

References

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

ResearchGate. FT-IR spectra of thiophene and polythiophene. [Link]

-

VPL. Thiophene (C4H4S) Infrared Spectra. [Link]

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

Spectroscopy Online. The C=O Bond, Part II: Aldehydes. [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Link]

-

University of Wisconsin-Madison. Infrared Spectroscopy of Aldehydes and Ketones. [Link]

-

IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman) of 2-Thiophene Carboxylic Acid. [Link]

-

JoVE. IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

-

ResearchGate. FT-IR Spectroscopic Studies of Thiophene Adsorption. [Link]

-

J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. [Link]

-

University of Calgary. IR Spectroscopy: Aldehydes. [Link]

-

Canadian Science Publishing. Thiazoles: III. Infrared Spectra of Methylthiazoles. [Link]

-

Innovatech Labs. How Does FTIR Analysis Work?. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Austin Publishing Group. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-compounds. [Link]

-

PubMed Central. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]

-

ResearchGate. Observed IR spectrum of thiazole isolated in a solid argon matrix. [Link]

-

University of Regensburg. Supplementary Information for publications. [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole. [Link]

-

Masaryk University. Carbonyl compounds - IR spectroscopy. [Link]

-

MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. [Link]

-

Oreate AI. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS). [Link]

-

SpectraBase. Thiazole - 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Synthesis and mass spectral fragmentation patterns of some thiazole derivatives. [Link]

-

Canadian Science Publishing. Proton Magnetic Resonance Spectra of Thiazole and its Methyl Derivatives. [Link]

-

Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for investigation of dissolved organic matter. [Link]

-

ResearchGate. 1H NMR Chemical Shift Values for the Thiophene Proton. [Link]

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

-

Chemistry LibreTexts. Acquiring a NMR Spectrum. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1H and 13C Spectra. [Link]

-

University of Colorado Boulder. NMR Spectrum Acquisition. [Link]

-

Canadian Science Publishing. Contribution to the Infrared Spectra of Five-Membered N- and N,S-Heterocyclic Compounds. [Link]

-

National Chemical Laboratory, India. NMR Studies on Five Membered Triazoles. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding sulphones. [Link]

-

ACS Omega. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. [Link]

-

ResearchGate. High-Resolution Native Mass Spectrometry. [Link]

-

Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 6. asianpubs.org [asianpubs.org]

- 7. iosrjournals.org [iosrjournals.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. books.rsc.org [books.rsc.org]

- 17. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 21. Principles and Applications of High-Resolution Mass Spectrometry (ESI-MS) - Oreate AI Blog [oreateai.com]

An In-depth Technical Guide to the Crystal Structure of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde: A Keystone for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, crystallographic analysis, and structural characteristics of 2-(Thiophen-3-yl)-1,3-thiazole-4-carbaldehyde. This molecule represents a significant scaffold in medicinal chemistry, combining the pharmacologically relevant thiophene and thiazole moieties.[1][2] Understanding its three-dimensional structure is paramount for designing novel therapeutics with enhanced efficacy and specificity. While a definitive crystal structure for this specific molecule is not publicly available, this guide will delineate the established methodologies for its determination and provide predictive insights based on the analysis of closely related compounds.

Introduction: The Significance of the Thiophene-Thiazole Scaffold

The convergence of thiophene and thiazole rings within a single molecular framework creates a scaffold of considerable interest in drug discovery. Thiophene, a bio-isostere of the phenyl ring, is a key component in numerous FDA-approved drugs, contributing to enhanced metabolic stability and receptor interactions.[1] Thiazole rings are also prevalent in a wide array of biologically active compounds, exhibiting diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][3] The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable intermediate for combinatorial library synthesis.

Synthesis and Crystallization: A Proposed Pathway

The synthesis of this compound can be approached through established methods for thiazole ring formation. A plausible and efficient synthetic route is the Hantzsch thiazole synthesis.

Proposed Synthetic Protocol:

-

Thioamide Formation: The synthesis would commence with the reaction of thiophene-3-carboxamidine with a suitable sulfurizing agent, such as Lawesson's reagent, to yield thiophene-3-carbothioamide.

-

Hantzsch Thiazole Synthesis: The resulting thiophene-3-carbothioamide would then be subjected to a cyclocondensation reaction with a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal). This reaction directly constructs the desired this compound.

Caption: Proposed synthesis of this compound.

Protocol for Single Crystal Growth:

Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. The following are proven techniques for the crystallization of small organic molecules:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is less soluble. Diffusion of the anti-solvent vapor into the solution gradually induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.

Experimental Workflow:

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Analysis and Interpretation:

The collected diffraction data is processed to yield a set of crystallographic parameters that describe the unit cell and the atomic positions. Key parameters include:

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Predicted Structural Features and Intermolecular Interactions

Based on the analysis of structurally similar thiophene and thiazole derivatives, we can predict key features of the crystal structure of this compound.

Molecular Geometry:

The molecule is expected to be largely planar, although some torsion between the thiophene and thiazole rings may occur. The dihedral angle between the two rings will be a critical parameter to determine the overall molecular conformation. In related structures, these angles can vary, influencing the molecular packing.[4]

Intermolecular Interactions:

The presence of nitrogen and sulfur heteroatoms, along with the carbonyl group, suggests the potential for a variety of non-covalent interactions that will dictate the crystal packing. These may include:

-

C-H···O Hydrogen Bonds: The aldehyde oxygen is a likely hydrogen bond acceptor.

-

C-H···N Hydrogen Bonds: The thiazole nitrogen can also act as a hydrogen bond acceptor.

-

π-π Stacking: The aromatic thiophene and thiazole rings may engage in π-π stacking interactions.

-

C-H···S Interactions: The sulfur atoms in both rings can participate in weak hydrogen bonding.

Understanding these interactions is crucial for predicting the solid-state properties of the material and for designing crystal engineering strategies.

Spectroscopic and Analytical Characterization

Complementary analytical techniques are essential to confirm the identity and purity of the synthesized compound before proceeding with crystallographic studies.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the protons on the thiophene and thiazole rings, and a distinct singlet for the aldehyde proton.[5] |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the aldehyde.[5] |

| FT-IR | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₅NOS₂).[6] |

Conclusion and Future Directions

This guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of this compound. While a definitive crystal structure is yet to be reported, the methodologies and predictive insights presented here provide a robust framework for researchers in the field. The determination of this crystal structure would be a valuable contribution, enabling detailed structure-activity relationship (SAR) studies and facilitating the rational design of novel drug candidates based on this promising molecular scaffold. The aldehyde functionality, in particular, offers a gateway to a diverse chemical space, paving the way for the discovery of next-generation therapeutics.

References

-

Vu, Q. et al. (2018). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1824–1831. Available at: [Link]

-

PubChem. (n.d.). 2-thiophen-2-yl-3H-1,3-thiazole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Manikandan, R. et al. (2020). Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. Current Organic Synthesis, 17(6), 488-494. Available at: [Link]

-

Kaur, H. et al. (2013). Thiophene-2-carbaldehyde azine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o916. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Razus, A. C. et al. (2002). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Revue Roumaine de Chimie, 47(10), 1035-1043. Available at: [Link]

-

MDPI. (2023). Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation reaction of cyclopropyl ethanols 201. Available at: [Link]

-

Wang, Z. et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1706–1721. Available at: [Link]

-

Gomha, S. M. et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. Available at: [Link]

-

Gomha, S. M. et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1511–1523. Available at: [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2024). Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. Available at: [Link]

-

Kumar, R. et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1899–1921. Available at: [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

-

LookChem. (n.d.). Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Available at: [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

NIST. (n.d.). 2-Thiophenecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 1,3-Thiazole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ikm.org.my [ikm.org.my]

- 6. PubChemLite - this compound (C8H5NOS2) [pubchemlite.lcsb.uni.lu]

Thiophene-Thiazole Hybrids: A Technical Guide to Unlocking Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Union of Thiophene and Thiazole in Drug Discovery

The amalgamation of distinct pharmacophores into a single molecular entity represents a sophisticated strategy in modern medicinal chemistry to engineer novel therapeutic agents with enhanced efficacy and unique mechanistic profiles. Within this paradigm, the fusion of thiophene and thiazole rings has emerged as a particularly fruitful avenue of investigation. The thiophene ring, an isostere of benzene, offers a versatile scaffold with favorable electronic and lipophilic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic characteristics.[1] Concurrently, the thiazole moiety, a cornerstone of numerous clinically approved drugs, imparts a diverse range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[2] This in-depth technical guide provides a comprehensive exploration of the validated and potential therapeutic targets of thiophene-thiazole compounds, delving into their mechanisms of action, and furnishing detailed, field-proven experimental protocols to empower researchers in this dynamic field of drug discovery.

I. Anticancer Therapeutic Targets: A Multi-pronged Assault on Oncogenic Pathways

The intrinsic ability of thiophene-thiazole scaffolds to interact with a multitude of oncogenic targets underscores their significant potential in cancer chemotherapy.[3][4] These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and metastasis.

Kinase Inhibition: Disrupting the Engines of Cell Proliferation

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. Thiophene-thiazole derivatives have demonstrated potent inhibitory activity against several key kinases.

-

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a pivotal driver of tumor growth and progression.[5] Thiophene-thiazole hybrids have been designed as EGFR tyrosine kinase inhibitors (TKIs), with the thiazole ring often engaging in crucial hydrogen bonding interactions within the kinase hinge region, while the thiophene moiety contributes to hydrophobic interactions within the ATP-binding pocket.[5] Certain derivatives have shown potent inhibition of both wild-type EGFR and the T790M mutant, which is associated with acquired resistance to first-generation TKIs.[6][7]

-

Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in various malignancies. Thiazole-containing compounds have been identified as potent inhibitors of Aurora A and B kinases, leading to mitotic arrest and apoptosis.[8]

-

Cyclin-Dependent Kinases (CDKs): CDKs are fundamental to cell cycle regulation, and their inhibition is a validated strategy in cancer therapy.[9] Thiazole-based compounds have been explored as CDK inhibitors, demonstrating the potential to halt cancer cell proliferation.[9]

-

Other Kinases: Thiophene-thiazole derivatives have also shown inhibitory activity against other important oncogenic kinases, including BRAF V600E, JNK, and MASTL.[10][11][12][13]

Experimental Workflow: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of thiophene-thiazole compounds against a target kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a 2x kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

Prepare a stock solution of ATP in water. The final concentration in the assay will typically be at or near the Km for the specific kinase.

-

Prepare serial dilutions of the thiophene-thiazole test compound in a suitable solvent (e.g., DMSO) and then in kinase buffer.

-

Dilute the recombinant target kinase and its specific substrate (e.g., a peptide or protein) in kinase buffer.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

-

Reaction Initiation and Incubation:

-

Add the kinase and substrate to each well.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

-

Detect the amount of phosphorylated substrate. This can be achieved through various methods, including:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[14]

-

Fluorescence-based assays: Using phosphorylation-specific antibodies or fluorescently labeled substrates.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

-

-

-

Data Analysis:

-

Subtract the background signal (negative control) from all readings.

-

Normalize the data to the positive control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Topoisomerase Inhibition: Inducing DNA Damage in Cancer Cells

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Some thiophene-containing drugs, such as Teniposide, function as topoisomerase II inhibitors.[15] Thiophene-thiazole derivatives have also been investigated as potential topoisomerase inhibitors, representing another avenue for their anticancer activity.[9]

Cytotoxicity Evaluation: The MTT Assay

A fundamental step in assessing the anticancer potential of thiophene-thiazole compounds is to determine their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Determine cell viability (e.g., using trypan blue exclusion) and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiophene-thiazole compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48 to 72 hours.[1]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[16]

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Table 1: Example Cytotoxicity Data for a Thiophene-Thiazole Compound

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 1.5 ± 0.2 |

| A549 (Lung) | 2.8 ± 0.4 |

| HCT116 (Colon) | 0.9 ± 0.1 |

| HeLa (Cervical) | 3.1 ± 0.5 |

II. Antimicrobial Therapeutic Targets: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene-thiazole derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[18][19]

Mechanisms of Antimicrobial Action

The precise molecular targets of thiophene-thiazole compounds in microorganisms are still under investigation, but several mechanisms have been proposed, including:

-

Inhibition of essential enzymes: These compounds may target enzymes crucial for bacterial or fungal survival, such as dihydrofolate reductase.[20]

-

Disruption of cell membrane integrity: The lipophilic nature of the thiophene ring may facilitate interaction with and disruption of the microbial cell membrane.

-

Interference with DNA or protein synthesis.

Evaluation of Antimicrobial Activity

Standardized methods are employed to assess the in vitro antimicrobial efficacy of new compounds.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflows for Kirby-Bauer and Broth Microdilution assays.

Step-by-Step Protocol: Kirby-Bauer Disk Diffusion Method

-

Inoculum Preparation:

-

Plate Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a uniform lawn of growth.[21]

-

-

Disk Application and Incubation:

-

Result Interpretation:

-